N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide An analogue of acebutolol
Brand Name: Vulcanchem
CAS No.: 28197-66-2
VCID: VC21334883
InChI: InChI=1S/C15H19NO4/c1-3-4-15(18)16-11-5-6-14(13(7-11)10(2)17)20-9-12-8-19-12/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,18)
SMILES: CCCC(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol

N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide

CAS No.: 28197-66-2

Cat. No.: VC21334883

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide - 28197-66-2

CAS No. 28197-66-2
Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
IUPAC Name N-[3-acetyl-4-(oxiran-2-ylmethoxy)phenyl]butanamide
Standard InChI InChI=1S/C15H19NO4/c1-3-4-15(18)16-11-5-6-14(13(7-11)10(2)17)20-9-12-8-19-12/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,18)
Standard InChI Key MFGKLROXINRXIU-UHFFFAOYSA-N
SMILES CCCC(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C
Canonical SMILES CCCC(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C
Appearance Solid powder

Chemical Structure and Identification

N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide belongs to the class of amides and contains multiple functional groups that contribute to its chemical behavior. The compound is characterized by a phenyl ring substituted with acetyl and butanamide groups, along with an oxirane (epoxide) moiety connected via a methoxy linkage.

Basic Identification Parameters

The compound is uniquely identified through several standardized parameters as presented in the following table:

ParameterInformation
CAS Number28197-66-2
Molecular FormulaC15H19NO4
Molecular Weight277.32 g/mol
SMILES NotationCCCC(=O)Nc1ccc(OCC2CO2)c(c1)C(=O)C
EC Number248-893-8

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific and regulatory contexts:

SynonymReference
Acebutolol Hydrochloride Imp. A (EP)
Acebutolol Imp. A (EP)
N-[3-Acetyl-4-(oxiranylmethoxy)phenyl]butanamide
3'-Acetyl-4'-(2,3-epoxypropoxy)butyranilide
N-(3-acetyl-4-(oxiran-2-ylmethoxy)phenyl)butyramide

This diversity in nomenclature reflects the compound's presence across various scientific disciplines and regulatory frameworks, particularly in pharmaceutical quality control.

Physical and Chemical Properties

N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide possesses distinctive physical and chemical characteristics that determine its behavior in different environments and its potential applications.

Physical Properties

The physical state and properties of this compound are crucial for its handling, storage, and application:

PropertyValueReference
AppearanceWhite Powder
Melting Point126-128 °C (from toluene)
Density1.198±0.06 g/cm³ (Predicted)
Physical StateSolid
SolubilitySoluble in chloroform, ethyl acetate, methanol
Storage Conditions2-8°C (Refrigerated)

Chemical Functionalities

The compound contains several key functional groups that contribute to its chemical reactivity:

  • Amide group (-NHCO-): Contributes to hydrogen bonding and moderate hydrolytic stability.

  • Acetyl group (-COCH₃): A ketone functionality that can participate in various reactions.

  • Epoxide ring (oxirane): A highly reactive three-membered cyclic ether that can undergo ring-opening reactions.

  • Aromatic ring: Provides structural rigidity and can participate in electrophilic aromatic substitution reactions.

These functional groups collectively determine the compound's chemical behavior and potential interactions with biological systems.

Synthesis and Preparation

The synthesis of N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide typically involves multiple steps, requiring precise control of reaction conditions to ensure high purity of the final product.

General Synthetic Approach

ParameterConsideration
TemperatureCritical for selective functionalization and avoiding side reactions
Solvent SelectionImpacts solubility, reaction rate, and selectivity
Catalyst TypeEssential for certain transformation steps
Reaction TimeAffects conversion rates and product distribution
Purification MethodCritical for obtaining high-purity material suitable for analytical standards

Chemical Reactivity and Mechanism of Action

The reactivity profile of N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide is largely determined by its functional groups, particularly the epoxide and amide moieties.

Epoxide Reactivity

The epoxide (oxirane) ring is highly reactive due to its strained three-membered structure:

  • Ring-opening reactions: The epoxide can undergo nucleophilic attack by various nucleophiles, including amines, thiols, alcohols, and water.

  • Acid-catalyzed transformations: In acidic conditions, the epoxide can form diol derivatives.

  • Potential for alkylation: The epoxide can act as an alkylating agent toward biological nucleophiles like DNA and proteins.

Amide Chemistry

The butanamide group exhibits characteristic amide reactivity:

  • Hydrolysis: Can undergo hydrolysis under strong acidic or basic conditions to form carboxylic acids and amines.

  • Hydrogen bonding: Participates in intermolecular and intramolecular hydrogen bonding, influencing solubility and crystal packing.

  • Resonance stability: The amide bond possesses partial double-bond character, limiting free rotation.

Mechanistic Considerations

The compound's biological activity and chemical behavior are influenced by the combination of these reactive groups. The epoxide moiety, in particular, can potentially interact with biological nucleophiles through ring-opening reactions, while the amide and acetyl groups may participate in hydrogen bonding with receptor sites.

Applications and Significance

N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide has several important applications across different scientific fields.

Pharmaceutical Applications

The compound's primary significance lies in pharmaceutical quality control:

  • Analytical standard: Used as a reference standard for the identification and quantification of impurities in acebutolol hydrochloride formulations .

  • Quality control: Critical for ensuring pharmaceutical compliance with regulatory standards and specifications.

  • Pharmaceutical intermediates: Potential utility as a synthetic intermediate in the preparation of related pharmaceutical compounds.

Research Applications

Beyond quality control, the compound has potential research applications:

  • Structure-activity relationship studies: As a structurally defined molecule with diverse functional groups, it can inform the development of related compounds with modified properties.

  • Material science: The epoxide functionality provides potential cross-linking capabilities for polymer chemistry applications.

  • Chemical probe development: The reactive epoxide moiety could be utilized in the design of chemical probes for biological studies.

Related Compounds

Understanding the properties of N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide contributes to the broader understanding of related compounds, particularly acebutolol and its derivatives used in cardiovascular medicine .

Hazard TypeClassificationReference
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)
Acute Toxicity (Dermal)Category 4 (Harmful in contact with skin)
GHS PictogramGHS07 (Warning)

Accurate identification and characterization of N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide are essential for its use as a reference standard in pharmaceutical quality control.

Identification Techniques

Several analytical techniques can be employed for the identification and characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation through analysis of proton and carbon environments.

  • Mass Spectrometry: Enables molecular weight confirmation and fragmentation pattern analysis.

  • Infrared Spectroscopy: Reveals characteristic absorption bands for functional groups including amide, ketone, and epoxide.

  • High-Performance Liquid Chromatography (HPLC): Used for purity determination and quantitative analysis.

Regulatory Status and Compliance

The regulatory context surrounding N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide is primarily related to its role as a pharmaceutical impurity.

Compliance Requirements

For laboratories and pharmaceutical manufacturers working with this compound:

  • Documentation requirements: Safety Data Sheets must be available and up-to-date.

  • Handling protocols: Established procedures for safe handling and disposal must be followed.

  • Quality assurance: Adherence to appropriate analytical standards and reference material specifications is necessary .

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